molecular formula C9H5BrClF3O B1413535 3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone CAS No. 1805519-19-0

3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone

Cat. No.: B1413535
CAS No.: 1805519-19-0
M. Wt: 301.49 g/mol
InChI Key: BDPGASXXJSEEIJ-UHFFFAOYSA-N
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Description

The compound 3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone (CAS 1132701-00-8) is a halogenated and trifluoromethyl-substituted acetophenone derivative. Key characteristics include:

  • Molecular formula: C₉H₃BrF₆O (for the trifluoromethyl variant) .
  • Molecular weight: 321.01 g/mol .
  • Purity: Typically ≥95% for synthetic intermediates .
  • Applications: Used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents (Br, Cl, CF₃), which enhance metabolic stability and binding affinity .

Properties

IUPAC Name

1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(10)8(6)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPGASXXJSEEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and antioxidant properties, supported by case studies and research findings.

  • IUPAC Name : 1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula : C9H6BrClF3O
  • Physical Form : Colorless to yellow liquid or low-melting solid
  • Purity : 97% .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values of 22.09 µg/mL and 6.40 µg/mL against specific cancer cell lines, indicating substantial cytotoxic potential compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains. In a comparative study, it was found to possess moderate efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20
Candida albicans15

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated significant antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study involving the synthesis of related derivatives showed that introducing electron-withdrawing groups like trifluoromethyl enhances cytotoxic activity. The derivatives were tested against human ovarian cancer cell lines, revealing that specific substitutions could lead to improved efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was included in a broader screening of fluorinated acetophenones for antimicrobial properties. Results indicated that while some derivatives were inactive, others showed significant activity against pathogenic strains, suggesting structure-activity relationships that could guide future drug development .

Scientific Research Applications

Organic Synthesis

3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone serves as a valuable intermediate in organic synthesis. It is utilized in the development of complex organic molecules and heterocycles. The electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic substitution reactions, making it an essential building block in synthetic chemistry.

Research indicates that this compound exhibits significant biological properties:

  • Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against various bacterial strains. The presence of halogen substituents may enhance its interaction with microbial membranes, thereby exerting antimicrobial effects.
  • Cytotoxicity : In vitro assays have demonstrated moderate cytotoxic effects against cancer cell lines, including breast and colorectal cancer cells. The compound has been shown to inhibit cell proliferation significantly, suggesting potential applications in cancer therapy .
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by inducing caspase activation, which is crucial for apoptosis execution .

Pharmaceutical Development

Due to its reactivity and biological activity, this compound is explored as a precursor for developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to inhibit specific enzymes can be leveraged for drug development targeting various diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a candidate for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro experiments conducted on various cancer cell lines showed that this compound inhibited cell growth effectively, with IC50 values indicating its potential use in therapeutic applications against cancer .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Substituents Melting Point (°C) Boiling Point (°C) Key Properties
3'-Bromo-5'-chloro-2'-hydroxyacetophenone 59443-15-1 3'-Br, 5'-Cl, 2'-OH 100–103 297.8 (predicted) Hydrophilic due to –OH; used in chalcone synthesis .
3'-(Trifluoromethyl)acetophenone 349-76-8 3'-CF₃ 198–200 High volatility; electron-deficient aromatic ring .
4'-Bromo-2',5'-difluoroacetophenone 123942-11-0 4'-Br, 2',5'-F Lipophilic; used in cross-coupling reactions .
3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone 1132701-00-8 3'-Br, 5'-CF₃, acetyl-CF₃ Highly fluorinated; enhances metabolic stability .
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl (–CF₃) group increases electrophilicity and lipophilicity compared to hydroxyl (–OH) or halogens alone .
  • Thermal Stability : Hydroxy-substituted derivatives (e.g., 59443-15-1) exhibit higher melting points due to hydrogen bonding , while trifluoromethyl variants are more volatile .

Q & A

Q. What are the common synthetic routes for 3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized for high purity?

The synthesis typically involves halogenation and Friedel-Crafts acylation. For example:

  • Halogenation : Bromination of precursor acetophenones using agents like pyridine hydrobromide perbromide under controlled temperatures (0–25°C) .
  • Friedel-Crafts Acylation : Introduction of the trifluoromethyl group via trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
    Optimization : Purity (>95%) is achieved by column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate). Reaction yields improve with slow addition of brominating agents and inert atmospheres to avoid side reactions .

Q. What analytical techniques are most effective for characterizing this compound’s structural and purity aspects?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and electronic environments. For instance, the trifluoromethyl group shows a singlet near δ -60 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 320.92 (calculated for C₉H₄BrClF₃O⁺) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How do the electron-withdrawing groups (Br, Cl, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

The meta -directing effects of Br (3'), Cl (5'), and CF₃ (2') create a highly electron-deficient aromatic ring, favoring NAS at the para position relative to the strongest electron-withdrawing group (CF₃). Computational studies (e.g., DFT) predict activation barriers and regioselectivity:

PositionSubstituentHammett σₚ ValueReactivity Rank
2'CF₃+0.54Highest
3'Br+0.23Moderate
5'Cl+0.23Moderate
The CF₃ group dominates reactivity due to its strong -I effect, making the 4' position most susceptible to attack .

Q. What is the compound’s role in Claisen-Schmidt condensation for synthesizing chalcone derivatives?

As a ketone precursor, it undergoes base-catalyzed condensation with aryl aldehydes to form α,β-unsaturated ketones (chalcones). For example:

  • Conditions : NaOH (20% w/v) in ethanol/water (3:1) at 60°C for 6 hours.
  • Yield : ~60–75%, with chalcone structure confirmed by IR (C=O stretch at 1650 cm⁻¹) and X-ray crystallography .
    This method is critical for generating bioactive intermediates in pharmaceutical research.

Q. What are the key stability considerations for storing and handling this compound?

  • Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis of the trifluoromethyl group .
  • Decomposition Risks : Exposure to moisture or light generates HF and Br₂ vapors. Use PTFE-coated equipment and negative-pressure fume hoods .

Q. How does its reactivity compare with structurally similar halogenated acetophenones in cross-coupling reactions?

CompoundSubstituentsSuzuki Coupling Yield (%)
3'-Br-5'-Cl-2'-CF₃-acetophenoneBr (3'), Cl (5'), CF₃ (2')82% (Pd(PPh₃)₄, 80°C)
2-Bromo-4'-Cl-acetophenoneBr (2'), Cl (4')68%
3'-Br-5'-CF₃-acetophenoneBr (3'), CF₃ (5')75%
The trifluoromethyl group enhances oxidative addition efficiency in Pd-catalyzed couplings due to increased electrophilicity .

Q. What methodologies assess its potential as an intermediate in pharmaceutical agent synthesis?

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) via UV-Vis spectroscopy to determine activation parameters (ΔH‡, ΔS‡) .
  • Biological Screening : Test derived chalcones for antifungal activity using agar diffusion assays (e.g., against Candida albicans) .

Q. What safety protocols mitigate risks associated with halogenated byproducts?

  • Waste Treatment : Neutralize halogen acids (HCl, HBr) with Ca(OH)₂ before disposal .
  • PPE : Wear fluoropolymer gloves and face shields during scale-up reactions to prevent dermal exposure .

Q. How can regioselectivity challenges in its bromination be addressed?

Competitive bromination at the 4' position is minimized by:

  • Low-Temperature Control : Conduct reactions at -10°C to favor kinetic over thermodynamic products.
  • Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to direct Br to the 3' position .

Q. What solvent systems optimize its solubility in catalytic reactions?

SolventPolarity IndexSolubility (mg/mL)Optimal Use Case
DCM3.1120Friedel-Crafts reactions
THF4.085Grignard additions
DMF6.4200Pd-catalyzed couplings
DMF maximizes solubility for homogeneous catalysis but requires anhydrous conditions to prevent decomposition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone
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3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone

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